1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone
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Overview
Description
“1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone” is a chemical compound with the molecular formula C15H12ClNO . It has a molecular weight of 257.71 g/mol . The compound is also known by other names such as “Ethanone, 1-(6-chloro-9-methyl-9H-carbazol-3-yl)-” and “1-(6-Chloro-9-Methyl-9H-Carbazol-3-Yl)-Ethanone” among others .
Molecular Structure Analysis
The molecular structure of “1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone” includes a carbazole unit, which is a three-ring system containing a pyrrole ring fused on either side to a benzene ring . The compound also contains a chloro group and a methyl group .Physical And Chemical Properties Analysis
“1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone” is a solid compound . It has a topological polar surface area of 22 Ų and a complexity of 345 . The compound has a XLogP3-AA value of 3.7, indicating its lipophilicity . It has a rotatable bond count of 1 .Scientific Research Applications
Synthesis and Biological Evaluation
1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone and its derivatives have been utilized in the synthesis of various compounds with potential biological applications. For instance, Muralikrishna (2018) reported on the synthesis and biological evaluation of related compounds, highlighting their potential in medicinal chemistry (Muralikrishna, 2018).
Optical and Photophysical Investigation
The optical and photophysical properties of derivatives of 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone have been studied extensively. Asiri, Al-Dies, and Khan (2017) investigated a derivative known as DEPO, examining its solvatochromic properties and photostability, which are essential for applications in material sciences (Asiri, Al-Dies, & Khan, 2017).
Radical Scavenging Activity
The potential of carbazole derivatives in radical scavenging has been explored. Naik, Kumar, and Swetha (2010) synthesized derivatives conjugated with aminophenols, evaluating their radical scavenging activity. These findings are significant in the context of antioxidant research (Naik, Kumar, & Swetha, 2010).
Antimicrobial Agents
Carbazole derivatives have shown promise as antimicrobial agents. Bordei et al. (2020) combined carbazole and 1,3,4-oxadiazole pharmacophores, synthesizing novel compounds with notable antimicrobial activity, especially against E. coli and C. albicans (Bordei et al., 2020).
Facile Synthesis for Diverse Applications
The ease of synthesis of carbazole derivatives is a key aspect of their research application. Zhang, Yan, Li, and Gao (2012) reported a facile synthesis method for benzofuran-2-yl(9-methyl-9H-carbazol-3-yl)methanones, which are valuable intermediates in pharmaceutical and material science research (Zhang, Yan, Li, & Gao, 2012).
Photoinitiator Synthesis
Carbazole-based compounds like 1-(6-o-chloro-benzoyl-9-ethyl-9H-carbazol-3yl)-ethane-1-one oxime O-ethyrate have been synthesized for use as photoinitiators, which are crucial in polymer chemistry and 3D printing technologies (Xie Chuan, 2008).
Antifungal and Antibacterial Properties
Carbazole derivatives have been synthesized and tested for antifungal and antibacterial activities, showing promise in the development of new antimicrobial drugs. Raga et al. (1992) synthesized novel compounds with significant antimycotic activity (Raga et al., 1992).
Safety And Hazards
Future Directions
As for future directions, more research is needed to fully understand the properties and potential applications of “1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone”. Carbazole derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities . Therefore, further studies on the synthesis, characterization, and biological evaluation of such compounds could be beneficial.
properties
IUPAC Name |
1-(6-chloro-9-methylcarbazol-3-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-9(18)10-3-5-14-12(7-10)13-8-11(16)4-6-15(13)17(14)2/h3-8H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FILJOPWVEVEOOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(C3=C2C=C(C=C3)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80385726 |
Source
|
Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |
CAS RN |
33107-73-2 |
Source
|
Record name | 1-(6-chloro-9-methyl-9H-carbazol-3-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80385726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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